![molecular formula C19H14N2O3S B6576566 8-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one CAS No. 313954-56-2](/img/structure/B6576566.png)
8-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one
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Overview
Description
8-Methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one (MPC) is a heterocyclic aromatic compound that has been used in a variety of scientific research applications. MPC is a structural analog of the natural product spironolactone, which is a commonly used anti-androgenic drug. As such, MPC has been studied extensively in order to understand its biochemical and physiological effects in various biological systems. In
Scientific Research Applications
8-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one has been studied extensively in scientific research due to its structural similarity to spironolactone. It has been used to study the effects of androgen receptor antagonists on the development of prostate cancer, the regulation of the renin-angiotensin system, and the regulation of steroidogenesis. It has also been used to study the effects of androgen receptor antagonists on the development of endometriosis and the regulation of the hypothalamic-pituitary-gonadal axis.
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a thiazole ring, have been found to have diverse therapeutic potentials . They can interact with various biological targets, including enzymes, receptors, and DNA, influencing the pathophysiology of diseases .
Mode of Action
It’s likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function . The thiazole ring, an essential component of the compound, is known for its reactivity and can undergo various reactions, including donor-acceptor, nucleophilic, and oxidation reactions .
Biochemical Pathways
Thiazole-containing compounds have been found to activate or inhibit various biochemical pathways, leading to diverse physiological effects . For instance, they can influence the activity of enzymes, alter signal transduction pathways, or interact with DNA to regulate gene expression .
Pharmacokinetics
Similar compounds are known to undergo various metabolic transformations, including oxidation, reduction, and conjugation reactions, which can affect their bioavailability .
Result of Action
Based on the known effects of similar compounds, it’s likely that the compound could induce a range of cellular responses, depending on the specific targets it interacts with .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, the reactivity of the thiazole ring can be influenced by the pH of the environment . Additionally, the compound’s stability could be affected by temperature and light exposure.
Advantages and Limitations for Lab Experiments
8-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one has several advantages for lab experiments. It is a non-toxic compound and has a low cost. It is also easy to synthesize and is stable in solution. However, 8-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one has several limitations. It is not as potent as spironolactone and has a short half-life in the body. In addition, it is not as effective as other androgen receptor antagonists, such as bicalutamide.
Future Directions
8-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one has potential for further research in the areas of prostate cancer, endometriosis, and hypertension. It could be used to develop new and more effective androgen receptor antagonists for the treatment of these conditions. In addition, 8-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one could be used to study the effects of androgen receptor antagonists on other conditions, such as polycystic ovarian syndrome and male infertility. Finally, 8-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one could be used to develop new and more effective drugs for the treatment of these conditions.
Synthesis Methods
8-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one can be synthesized through a variety of methods. One method involves the reaction of 2-amino-3-methylthiophene with 4-chlorobenzaldehyde in the presence of an acid catalyst, such as sulfuric acid. This reaction produces the intermediate, 2-amino-3-methylthiophene-4-carbaldehyde, which can then be reacted with ethylthiourea to form 8-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one.
properties
IUPAC Name |
3-(2-anilino-1,3-thiazol-4-yl)-8-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3S/c1-23-16-9-5-6-12-10-14(18(22)24-17(12)16)15-11-25-19(21-15)20-13-7-3-2-4-8-13/h2-11H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWYUAIQGKFSNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=CSC(=N3)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one |
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